molecular formula C12H20O B14255808 (2S,3R)-2-heptyl-3-prop-2-ynyloxirane CAS No. 220125-74-6

(2S,3R)-2-heptyl-3-prop-2-ynyloxirane

Cat. No.: B14255808
CAS No.: 220125-74-6
M. Wt: 180.29 g/mol
InChI Key: JYHWPTVMFHSBEW-NEPJUHHUSA-N
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Description

(2S,3R)-2-heptyl-3-prop-2-ynyloxirane is a chiral epoxide compound with a unique structure that includes a heptyl chain and a prop-2-ynyloxirane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-heptyl-3-prop-2-ynyloxirane typically involves the enantioselective epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as chiral catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out under mild conditions, typically at room temperature, to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as chromatography and crystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-heptyl-3-prop-2-ynyloxirane can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the epoxide can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to open the epoxide ring.

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Substituted alcohols, amines, and thiols

Scientific Research Applications

(2S,3R)-2-heptyl-3-prop-2-ynyloxirane has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3R)-2-heptyl-3-prop-2-ynyloxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction can occur under both acidic and basic conditions, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring. The resulting product depends on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-methylglutamate: Another chiral compound with applications in organic synthesis and medicinal chemistry.

    (2S,3R)-3-amino-2-hydroxybutanoic acid: Used in the synthesis of antibiotics and other biologically active molecules.

Uniqueness

(2S,3R)-2-heptyl-3-prop-2-ynyloxirane is unique due to its specific structure, which includes both a heptyl chain and a prop-2-ynyloxirane moiety

Properties

CAS No.

220125-74-6

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(2S,3R)-2-heptyl-3-prop-2-ynyloxirane

InChI

InChI=1S/C12H20O/c1-3-5-6-7-8-10-12-11(13-12)9-4-2/h2,11-12H,3,5-10H2,1H3/t11-,12+/m1/s1

InChI Key

JYHWPTVMFHSBEW-NEPJUHHUSA-N

Isomeric SMILES

CCCCCCC[C@H]1[C@H](O1)CC#C

Canonical SMILES

CCCCCCCC1C(O1)CC#C

Origin of Product

United States

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